methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Description
Methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a 4-ethoxyphenyl substituent at the 5-position, a methylidene linker, and a methyl ester group at the 3-position. This compound belongs to a class of rhodanine analogs, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The (5Z)-stereochemistry of the exocyclic double bond is critical for maintaining planar conformation and enhancing interactions with biological targets, such as kinases or reductases .
Properties
IUPAC Name |
methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-3-20-11-6-4-10(5-7-11)8-12-14(18)16(15(21)22-12)9-13(17)19-2/h4-8H,3,9H2,1-2H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHFCTSNSZPMEI-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of acetic anhydride to yield the thiazolidinone ring. The final step involves esterification with methyl chloroacetate under basic conditions to obtain the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Substituent Effects: The 4-ethoxyphenyl group in the target compound may enhance solubility compared to brominated or nitrated analogs due to the polar ethoxy group .
Functional Group Influence :
- Methyl/ethyl esters (target compound and ) improve cell permeability compared to carboxylic acids () but may require metabolic activation (e.g., hydrolysis) for full activity .
- Acetamide derivatives () could enhance stability and target specificity through hydrogen-bonding interactions.
Brominated derivatives () demonstrated antimicrobial activity against Mycobacterium tuberculosis, linked to interactions with shikimic acid kinase .
Research Findings and Implications
Computational and Experimental Data
- Molecular Dynamics (MD) Simulations: Related brominated thiazolidinones (e.g., compound 2 in ) showed stable binding to M. tuberculosis shikimic acid kinase, with favorable solvent-accessible surface area (SASA) and pressure/temperature equilibration profiles .
- Docking Scores : Analogs with electron-deficient aromatic rings (e.g., nitro or bromo substituents) exhibited higher GOLD docking scores, suggesting the 4-ethoxyphenyl group may require optimization for kinase inhibition .
Biological Activity
Methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a complex organic compound belonging to the thiazolidinone class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure and formula:
- IUPAC Name : this compound
- Molecular Formula : C20H25NO5S2
This structure contributes to its biological activity through various functional groups that interact with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This inhibition can lead to reduced production of pro-inflammatory mediators.
- Anticancer Activity : Studies suggest that it may bind to DNA, disrupting replication processes and leading to apoptosis in cancer cells . This property positions it as a potential candidate for cancer therapy.
- Antimicrobial Properties : Similar compounds in the thiazolidinone class have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties .
Anticancer Activity
A study evaluating the anticancer effects of thiazolidinones highlighted that compounds with similar structures showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 18 | DNA binding and disruption |
Anti-inflammatory Effects
Research on thiazolidinones revealed their ability to reduce inflammation in animal models by downregulating COX and LOX pathways. The compound's anti-inflammatory activity was evaluated using carrageenan-induced paw edema models in rats, showing significant reduction in edema compared to control groups .
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (50 mg/kg) | 45 |
| Compound (100 mg/kg) | 70 |
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazolidinones and evaluated their anticancer properties. This compound was among the most potent derivatives tested against breast cancer cells, showing an IC50 value of 15 µM .
Case Study 2: Anti-inflammatory Mechanism
Another study published in Phytotherapy Research demonstrated that the compound significantly reduced inflammation markers in a murine model of arthritis. The results indicated a decrease in TNF-alpha and IL-6 levels post-treatment with the compound .
Q & A
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use fume hoods and personal protective equipment (PPE) due to potential thiol-related toxicity .
- Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic decomposition .
- Storage : Store under nitrogen at –20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
